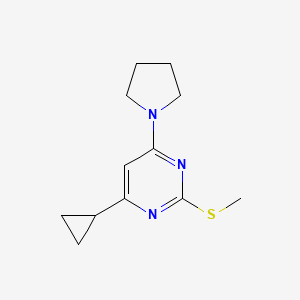
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine (4CEPPM) is an organic compound that has become increasingly important in laboratory experiments and scientific research due to its unique properties. 4CEPPM is a pyrimidine derivative with a cyclobutyl ring and an alkyl substituent in the 4-position. It is a colorless solid that is soluble in water and alcohols.
Wissenschaftliche Forschungsanwendungen
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine has a wide range of scientific research applications, including drug discovery, materials science, and biochemistry. In drug discovery, this compound has been used as a scaffold for the synthesis of novel compounds that can be used as potential therapeutics. In materials science, this compound has been used to create new materials with unique properties. In biochemistry, this compound has been used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine is still not fully understood. However, it is believed that this compound binds to certain proteins and other molecules, which can affect their structure and function. In addition, this compound may also interact with other molecules, such as lipids, to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound can affect the structure and function of proteins and other molecules. In addition, this compound may also interact with lipids and other molecules to affect their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine in laboratory experiments is its unique properties, which make it ideal for a variety of applications. In addition, this compound is easy to synthesize and is relatively inexpensive. However, the main limitation of this compound is that its mechanism of action is still not fully understood.
Zukünftige Richtungen
There are many future directions for research on 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and materials science. In addition, further research could be done on its synthesis methods and the advantages and limitations of using this compound in laboratory experiments.
Synthesemethoden
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine can be synthesized through two methods: one-pot synthesis or multi-step synthesis. In the one-pot synthesis, this compound can be synthesized by reacting 4-chloro-2-methylpyrimidine with ethylpiperazine, then adding cyclobutyl bromide, and finally reacting with sodium hydroxide. In the multi-step synthesis, this compound can be synthesized by first reacting 4-chloro-2-methylpyrimidine with ethylpiperazine, followed by a reaction with cyclobutyl bromide, and finally reacting with sodium hydroxide.
Eigenschaften
IUPAC Name |
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-3-18-7-9-19(10-8-18)15-11-14(13-5-4-6-13)16-12(2)17-15/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMNHTYUHOHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)
![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)